molecular formula C23H29N3O2 B3813119 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone

Cat. No.: B3813119
M. Wt: 379.5 g/mol
InChI Key: YURGXFUAMNRRGS-UHFFFAOYSA-N
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Description

The compound “3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a piperazinone ring, which is a six-membered ring with two nitrogen atoms. The compound also has a naphthylmethyl group, which is a two-ring aromatic system .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azepane and piperazinone rings, and the attachment of the naphthylmethyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and piperazinone rings would give the molecule a certain degree of rigidity, while the naphthylmethyl group could potentially interact with other molecules through pi-stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The azepane and piperazinone rings might undergo reactions at the nitrogen atoms, while the naphthylmethyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, and the presence of polar or charged groups could influence its solubility, melting point, boiling point, and other properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential use in pharmaceuticals or materials science, or studying its behavior in the environment .

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-(naphthalen-2-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-22(25-12-5-1-2-6-13-25)16-21-23(28)24-11-14-26(21)17-18-9-10-19-7-3-4-8-20(19)15-18/h3-4,7-10,15,21H,1-2,5-6,11-14,16-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURGXFUAMNRRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone
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3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone

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